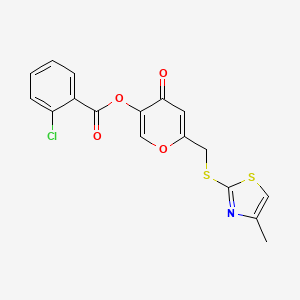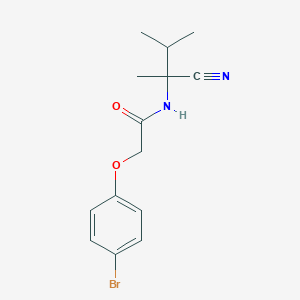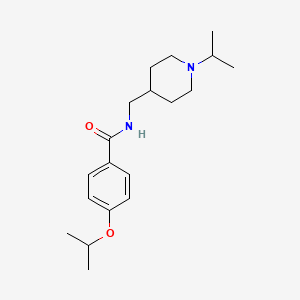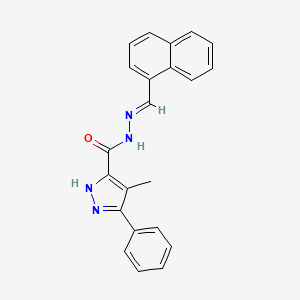
(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a Schiff base, which are often used as chelating ligands in the field of coordination chemistry . Schiff base compounds can be classified by their photochromic and thermochromic characteristics .
Synthesis Analysis
Schiff bases from 2-hydroxy-1-naphthaldehyde have often been used as chelating ligands in the field of coordination chemistry . In one study, lauric acid-based hydrazones were synthesized and characterized using spectroscopic techniques .Molecular Structure Analysis
The structure of similar compounds has been determined by X-ray diffraction and IR, NMR, and UV–Vis spectroscopic methods .Chemical Reactions Analysis
In a study, 3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one was prepared and converted into a variety of heterocyclic systems of synthetic and biological importance .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, a study found that small structural changes can lead to significant changes in properties like melting behavior, enthalpy, entropy, and electrical properties in the solid state .Wissenschaftliche Forschungsanwendungen
Fluorescent Sensing Applications
- Dhara et al. (2016) synthesized a fluorescent sensor, PYN, which exhibited selective and sensitive fluorescence enhancement towards Zn2+ and Mg2+ ions, suggesting its potential for monitoring intracellular Zn2+ and Mg2+ levels in living cells in vitro (Dhara et al., 2016).
Anticancer Activity
- Salahuddin et al. (2014) reported the synthesis and in vitro anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, showing potential activity on breast cancer cell lines (Salahuddin et al., 2014).
Androgen Receptor Antagonists
- Blanco et al. (2012) studied 3-hydroxy-N'-((naphthalen-2-yl)methylene)naphthalene-2-carbohydrazides as potential androgen receptor-coactivator disruptors, with implications in prostate cancer therapy (Blanco et al., 2012).
Al3+ Ion Detection
- Asiri et al. (2018) synthesized HDDP, a chemosensor for selective and sensitive detection of Al3+ ions, highlighting its potential application in detecting aluminum levels (Asiri et al., 2018).
Anti-Inflammatory Applications
- Lacerda et al. (2012) synthesized N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives as p38 mitogen-activated protein kinase (MAPK) inhibitors with potential anti-inflammatory properties (Lacerda et al., 2012).
DNA Damage Protection
- Abdel-Wahab et al. (2009) synthesized compounds that showed significant protective activity against DNA damage induced by bleomycin-iron complex, indicating potential therapeutic applications in protecting against DNA damage (Abdel-Wahab et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-15-20(17-9-3-2-4-10-17)24-25-21(15)22(27)26-23-14-18-12-7-11-16-8-5-6-13-19(16)18/h2-14H,1H3,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKQGQQAFFJAIT-OEAKJJBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-N'-(naphthalen-1-ylmethylene)-3-phenyl-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[(3-methylbutyl)carbamoyl]glycinate](/img/structure/B2405791.png)

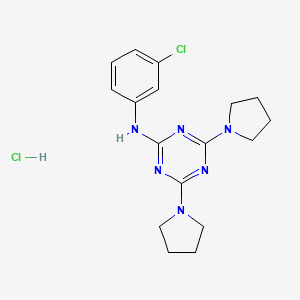
![N-benzyl-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2405799.png)
![5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid](/img/structure/B2405801.png)
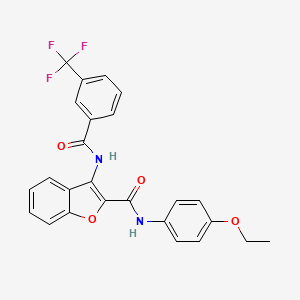
![3-amino-N-(3-chloro-4-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2405803.png)
![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2405804.png)
![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2405805.png)
